molecular formula C14H21NO B8576958 2-(4-Benzylpiperidino)ethanol

2-(4-Benzylpiperidino)ethanol

Cat. No.: B8576958
M. Wt: 219.32 g/mol
InChI Key: XOHQPZOHKRUTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Piperidine (B6355638) Derivatives in Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine, is a fundamental scaffold in medicinal chemistry. nih.govencyclopedia.pub Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubnih.gov The piperidine ring is favored in drug design for its ability to influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, as well as its pharmacodynamic properties, including receptor binding. researchgate.net The presence of the piperidine moiety in a compound can significantly enhance its drug-like characteristics. researchgate.net

The versatility of the piperidine scaffold allows for the creation of a wide variety of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines, through various synthetic reactions. nih.gov This chemical tractability has made piperidine-containing compounds a major focus of research, with thousands of scientific papers published on the topic. nih.gov

Significance as a Privileged Scaffold and its Analogs in Drug Discovery

The concept of a "privileged scaffold" is central to modern drug discovery. nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a basis for the development of libraries of compounds with diverse pharmacological activities. nih.govtemple.edu The piperidine skeleton is considered a privileged structure in medicinal chemistry due to its frequent appearance in bioactive molecules and its positive impact on their properties. researchgate.net

The benzylpiperidine scaffold, a key feature of 2-(4-Benzylpiperidino)ethanol, has been identified as a privileged structure, particularly in the development of drugs targeting the central nervous system (CNS). Analogs of this compound, created by modifying its core structure, have been explored for a variety of therapeutic applications. For example, derivatives have been investigated as muscarinic receptor antagonists for the potential treatment of neurological disorders like Alzheimer's disease and Parkinson's disease. google.com The strategic use of such privileged scaffolds allows medicinal chemists to efficiently generate and screen compound libraries to identify new drug candidates. temple.edu

Historical Development and Research Trajectory of this compound and Related Structures

The research trajectory of this compound and its analogs is closely linked to the broader history of drug development. Early research into piperidine-containing compounds was often driven by the study of natural products, many of which feature this heterocyclic ring. encyclopedia.pub Over time, synthetic chemistry has enabled the creation of a vast number of novel piperidine derivatives with tailored properties.

A notable example of a drug featuring a related structure is Donepezil (B133215), an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. rsc.org Donepezil contains an N-benzylpiperidine moiety connected to an indanone group. rsc.org The development of Donepezil has spurred further research into benzylpiperidine-based compounds as potential treatments for neurodegenerative diseases. rsc.org

Research has also explored the potential of this compound derivatives in other therapeutic areas. For instance, the compound Ifenprodil, which contains a 2-(4-benzylpiperidino)-1-propanol structure, has been studied for its role as an NMDA receptor antagonist and its potential effects on conditions like ethanol (B145695) withdrawal-induced anxiety. nih.govnih.gov The synthesis and evaluation of various analogs continue to be an active area of research, with studies focusing on creating multifunctional agents that can address complex diseases like Alzheimer's by targeting multiple biological pathways. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)ethanol

InChI

InChI=1S/C14H21NO/c16-11-10-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2

InChI Key

XOHQPZOHKRUTDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Benzylpiperidino Ethanol and Its Derivatives

Strategic Approaches for Core Scaffold Synthesis

The foundational structure of 2-(4-benzylpiperidino)ethanol is assembled from its two key components: the 4-benzylpiperidine (B145979) ring and the N-linked ethanol (B145695) side chain. The primary synthetic challenge lies in the efficient construction of the substituted piperidine (B6355638) ring, which is then elaborated to yield the final compound.

Multi-Step Synthetic Pathways and Reaction Schemes

The synthesis of the this compound core typically begins with the preparation of the 4-benzylpiperidine scaffold. A prevalent and industrially adaptable method involves a two-stage process starting from 4-cyanopyridine (B195900). chemicalbook.comwikipedia.org

Stage 1: Synthesis of 4-Benzylpyridine The first stage involves the introduction of the benzyl (B1604629) group onto the pyridine (B92270) ring. This is commonly achieved through a reaction of 4-cyanopyridine with a benzylating agent like benzyl bromide, often catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Stage 2: Hydrogenation to 4-Benzylpiperidine The intermediate, 4-benzylpyridine, is then subjected to catalytic hydrogenation. This crucial step reduces the aromatic pyridine ring to a saturated piperidine ring. Catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts are employed under hydrogen pressure to achieve this transformation. wikipedia.org

Final Step: N-alkylation to form this compound With the 4-benzylpiperidine scaffold in hand, the final step is the attachment of the 2-hydroxyethyl group to the piperidine nitrogen. This is typically accomplished via N-alkylation using a reagent like 2-chloroethanol (B45725) or by direct reaction with ethylene (B1197577) oxide. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the ethanol precursor to form the final product.

A visual representation of this common synthetic pathway is outlined below: Reaction Scheme: Synthesis of this compound

Benzylation: 4-Cyanopyridine + Benzyl Bromide --(AlCl₃)--> 4-Benzylpyridine

Reduction: 4-Benzylpyridine + H₂ --(Pd/C or Rh catalyst)--> 4-Benzylpiperidine

N-Alkylation: 4-Benzylpiperidine + 2-Chloroethanol --(Base)--> this compound

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the synthesis are highly dependent on the optimization of reaction parameters. nih.govthieme-connect.comchemrxiv.org For the catalytic hydrogenation of 4-benzylpyridine, key variables include the choice of catalyst, solvent, temperature, and hydrogen pressure.

For instance, industrial-scale synthesis may favor continuous-flow reactors with fixed-bed catalysts (e.g., Rh/Al₂O₃) at higher pressures (10–15 atm) to achieve conversion rates exceeding 90%. In laboratory settings, batch reactions using 5–10% Pd/C in an alcohol solvent like methanol (B129727) or ethanol at temperatures between 80–120°C and lower pressures (3–5 atm) can provide yields in the range of 70–85% after purification. The selection of solvent is critical, as it must solubilize the reactants while not interfering with the catalytic activity. Alcohols are often preferred for their ability to dissolve the starting materials and for their compatibility with hydrogenation conditions.

The table below summarizes typical conditions for the hydrogenation step.

ParameterConditionTypical Yield (%)Reference
Catalyst 5-10% Palladium on Carbon (Pd/C)70-85
Solvent Methanol or Ethanol70-85
Temperature 80–120 °C70-85
Pressure 3–5 atm (lab scale)70-85
Catalyst Rhodium on Alumina (Rh/Al₂O₃)>90 (industrial)
Pressure 10–15 atm (industrial)>90 (industrial)

Catalytic Reduction and Stereochemical Considerations in Synthesis

Catalytic reduction is the cornerstone of the synthesis of the 4-benzylpiperidine core from its pyridine precursor. core.ac.uk While this compound itself is an achiral molecule, the synthesis of its derivatives, where substituents are introduced on the piperidine ring, can create stereogenic centers. researchgate.net

The stereochemical outcome of the synthesis becomes critical when designing analogues. For example, in the synthesis of N-benzyl-3,5-disubstituted-piperidin-4-ones, the modified Mannich condensation can lead to specific chair conformations with substituents oriented equatorially. researchgate.net The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, leading to specific isomers. While the core synthesis of this compound does not involve creating chiral centers on the piperidine ring itself, the principles of stereocontrol are paramount in the broader context of synthesizing its functionally diverse and stereochemically complex analogues. uou.ac.in

Design and Synthesis of Novel this compound Analogues and Molecular Hybrids

The this compound scaffold serves as a versatile template for the development of novel compounds. core.ac.ukup.ac.za By creating analogues and molecular hybrids, researchers aim to modulate the molecule's properties. oncotarget.comresearchgate.netmdpi.comresearchgate.netacs.org This involves strategies to introduce a variety of chemical groups and the use of advanced synthetic reactions to build more complex structures. nih.gov

Diversification Strategies for Substituent Introduction

Diversification of the core structure is achieved by introducing substituents at several key positions: the benzyl ring, the piperidine ring, or by modifying the ethanol side chain. nih.gov For example, derivatives have been synthesized where the N-benzylpiperidine core is linked to other heterocyclic systems like thiophene, oxadiazole, or pyrazoline. researchgate.netnih.govnih.gov

These modifications are typically achieved through multi-step synthetic sequences. researchgate.netlibretexts.orgweebly.com For instance, a common strategy involves preparing a functionalized intermediate, such as N-benzylpiperidine-4-carbaldehyde, which can then be reacted with various aromatic amines to form Schiff bases. researchgate.net These intermediates can be further cyclized to create more complex heterocyclic systems attached to the N-benzylpiperidine moiety. researchgate.netresearchgate.net Another approach involves coupling the 4-benzylpiperidine unit with pre-functionalized fragments, such as substituted benzoic acids or other heterocyclic cores, using standard amide or ether bond-forming reactions. nih.govgoogle.com

The table below illustrates some examples of synthesized analogues and the diversification points.

Core ScaffoldAttached Moiety/SubstituentResulting Compound TypeReference
4-BenzylpiperidineThiophene carboxamideThiophene derivative nih.gov
4-Benzylpiperidine5-Phenyl-1,3,4-oxadiazole-2-thiolOxadiazole hybrid researchgate.netacs.org
4-BenzylpiperazinePhenyl-pyrazolinePyrazoline derivative nih.gov
N-Benzylpiperidin-4-oneAniline and Trimethylsilyl Cyanideα-aminonitrile intermediate nih.gov

Advanced Synthetic Approaches (e.g., Mannich Reaction, Microwave-Assisted Synthesis)

Modern synthetic methods are increasingly employed to enhance the efficiency and scope of analogue synthesis. organic-chemistry.org

The Mannich reaction is a powerful three-component condensation used to synthesize β-amino-carbonyl compounds, which are valuable precursors to substituted piperidines. wikipedia.orggijash.comacad.roacs.org In a typical Mannich reaction, an aldehyde, a primary or secondary amine, and a carbonyl compound with an acidic α-proton react to form a "Mannich base". wikipedia.orggijash.com This method has been adapted for the synthesis of complex piperidone systems, which can then be further modified. researchgate.netacs.org For example, a modified Mannich condensation using 3-pentanone, ammonium (B1175870) acetate, and a substituted benzaldehyde (B42025) can produce highly substituted piperidin-4-ones. researchgate.net

Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction times and often improving yields. asianpubs.orgneu.edu.trresearchgate.netscielo.org.za This technique uses microwave irradiation to rapidly heat the reaction mixture. researchgate.netscielo.org.za It has been successfully applied to various steps in the synthesis of this compound analogues, including the formation of heterocyclic rings and coupling reactions. asianpubs.orgneu.edu.tr For example, the reaction between 2-chloropyridine (B119429) and 2-(N-methylamino)ethanol can be completed in 20 minutes at 180°C using a microwave synthesizer, achieving a 92% yield. researchgate.net This represents a significant reduction in reaction time compared to conventional heating methods. mdpi.com

Synthetic MethodDescriptionApplication ExampleReference
Mannich Reaction A three-component reaction involving an aldehyde, an amine, and a carbonyl compound to form β-amino-carbonyl compounds. organic-chemistry.orgwikipedia.orgSynthesis of substituted piperidin-4-one precursors. researchgate.net researchgate.netwikipedia.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times and higher yields. scielo.org.zaRapid synthesis of N-substituted thiazolidine-2,4-dione derivatives and other heterocyclic precursors. researchgate.net neu.edu.trresearchgate.netscielo.org.za

Targeted Synthesis of Chiral Derivatives

The targeted synthesis of chiral derivatives of this compound involves the strategic introduction of a stereocenter at the C-2 position of the 4-benzylpiperidine scaffold. While the direct asymmetric synthesis of this compound itself is not extensively detailed in readily available literature, several powerful asymmetric and diastereoselective methods have been developed for the synthesis of closely related 2,4-disubstituted piperidines. These methodologies can be conceptually applied to the synthesis of chiral precursors and analogues of the target compound.

Key strategies for achieving stereocontrol in the synthesis of such piperidine derivatives include asymmetric hydrogenation, diastereoselective cyclization reactions, and the use of chiral auxiliaries.

Asymmetric Hydrogenation of Pyridinium (B92312) Salts

A highly effective and atom-economical approach for the synthesis of enantioenriched piperidines is the asymmetric hydrogenation of corresponding pyridine or pyridinium salt precursors. nih.govdicp.ac.cn This method has been successfully applied to the synthesis of a variety of α-substituted piperidines. For instance, the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts bearing aryl or heteroaryl substituents at the α-position has been shown to produce the corresponding piperidines with high levels of enantioselectivity. nih.govdicp.ac.cn

The general approach involves the preparation of a pyridinium salt, which is then subjected to hydrogenation in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand. The choice of ligand is critical for achieving high enantiomeric excess (e.e.).

Substrate (Pyridinium Salt)Catalyst SystemProductEnantiomeric Ratio (er)Yield (%)Reference
N-benzyl-2-(benzothiophen-2-yl)pyridinium saltIr/MeO-BoQPhos2-(Benzothiophen-2-yl)-1-benzylpiperidine96.6:3.489 nih.gov
N-benzyl-2-(dibenzothiophen-4-yl)pyridinium saltIr/MeO-BoQPhos1-Benzyl-2-(dibenzothiophen-4-yl)piperidine95.1:4.993 nih.gov
N-benzyl-2-(thiophen-2-yl)pyridinium saltIr/MeO-BoQPhos1-Benzyl-2-(thiophen-2-yl)piperidine96.4:3.692 nih.gov
N-benzyl-2-(2,4-dimethylphenyl)pyridinium saltIr/MeO-BoQPhos1-Benzyl-2-(2,4-dimethylphenyl)piperidine97.7:2.388 dicp.ac.cn

Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzylpyridinium Salts. nih.govdicp.ac.cn

This methodology could be adapted for a precursor to this compound, for example, by using a 4-benzyl-2-substituted pyridine where the substituent at the 2-position could be subsequently converted to an ethanol group.

Diastereoselective Radical Cyclization

Radical cyclization reactions offer a powerful tool for the construction of heterocyclic rings. In the context of 2,4-disubstituted piperidines, controlling the diastereoselectivity of the cyclization is paramount. A notable advancement in this area is the use of tris(trimethylsilyl)silane (B43935) (TTMSS) as a mediator in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgacs.orgresearchgate.net

This method has been shown to significantly enhance the diastereoselectivity in favor of the trans isomer compared to more traditional radical initiators like tributyltin hydride (TBTH). organic-chemistry.orgacs.org The enhancement is attributed to a selective rearrangement of the minor cis isomer under the reaction conditions when TTMSS is used, effectively enriching the desired trans product. organic-chemistry.org

R-group (at C4 precursor)R'-group (at C2 precursor)Reagenttrans:cis ratioYield (%)Reference
MeMeTBTH3:185 organic-chemistry.org
MeMeTTMSS73:2790 organic-chemistry.orgresearchgate.net
s-But-BuTTMSS>99:160 organic-chemistry.orgresearchgate.net
PhMeTTMSS99:175 organic-chemistry.org

Table 2: Diastereoselectivity in the Radical Cyclization to Form 2,4-Disubstituted Piperidines. organic-chemistry.orgresearchgate.net

By selecting appropriate starting materials where the R-group precursor corresponds to a benzyl group and the R'-group precursor can be elaborated into an ethanol moiety, this method provides a viable route to diastereomerically enriched intermediates for chiral this compound derivatives.

Chiral Pool Synthesis and Chiral Auxiliaries

Chiral pool synthesis leverages the vast supply of enantiomerically pure compounds from nature, such as amino acids and sugars, as starting materials. uvic.cabccollegeasansol.ac.intcichemicals.com This approach incorporates a pre-existing stereocenter that can guide the formation of new chiral centers.

Alternatively, a chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective transformation. uvic.ca For example, enantiomerically pure cis-2,4-disubstituted piperidines have been synthesized from a chiral thiolactam, where a highly diastereoselective homoenolate alkylation establishes the stereochemistry at the C-4 position. researchgate.net Another approach utilized O-pivaloylated N-galactosyl aldimines in a tandem Mannich-Michael reaction sequence to generate 2-substituted dehydropiperidinones, which are versatile chiral intermediates. researchgate.net

These strategies, while often requiring more synthetic steps, provide robust and reliable methods for controlling the absolute stereochemistry of the target molecule. The resulting chiral intermediates can then be further functionalized to yield the desired this compound derivative.

Comprehensive Structural Elucidation and Characterization of 2 4 Benzylpiperidino Ethanol and Analogues

Spectroscopic Characterization Techniquesasianpubs.orgresearchgate.net

Spectroscopic methods provide fundamental information about the molecular structure by measuring the interaction of molecules with electromagnetic radiation. For N-benzylpiperidine derivatives, techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a comprehensive structural profile. asianpubs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 2-(4-Benzylpiperidino)ethanol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons of the benzyl (B1604629) group, the protons on the piperidine (B6355638) ring, and the protons of the N-ethanol side chain. Based on data from analogous structures, the aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. mdpi.com The benzylic methylene (B1212753) protons (Ar-CH₂) are expected to produce a singlet or a multiplet around δ 3.4-3.5 ppm. rsc.org The protons on the piperidine ring and the ethanol (B145695) substituent would exhibit characteristic shifts, which are detailed in the table below. The integration of these signals corresponds to the number of protons in each unique environment. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In analogues, the carbonyl carbon of an amide group appears around δ 164-168 ppm. rsc.org For this compound, the aromatic carbons of the benzyl ring would be observed between δ 126-139 ppm. rsc.org The benzylic carbon (Ar-CH₂) is expected around δ 62.5 ppm, while the carbons of the piperidine ring and the ethanol side chain would have distinct shifts in the aliphatic region of the spectrum. rsc.org

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Justification/Reference Analogues
Aromatic C-H (Benzyl)7.20 - 7.40 (m, 5H)126.0 - 139.0Signals for benzyl and other phenyl groups in N-benzylpiperidine derivatives are consistently found in this region. rsc.orgmdpi.comnih.gov
Benzylic CH₂~3.45 (s, 2H)~62.5The benzylic CH₂ protons and carbon in various N-benzylpiperidine structures show signals in this range. rsc.org
Piperidine Ring CH1.40 - 2.80 (m, 9H)30.0 - 54.0Protons and carbons of the piperidine ring in multiple analogues appear across this broad range, reflecting different environments (axial/equatorial). rsc.orgmdpi.com
N-CH₂ (Ethanol)~2.50 (t, 2H)~60.0Based on the N-CH₂CH₂-OH moiety, similar to side chains in related structures. nih.gov
O-CH₂ (Ethanol)~3.60 (t, 2H)~59.0The chemical shift is influenced by the adjacent oxygen atom. docbrown.info
O-H (Ethanol)VariableN/AThe hydroxyl proton signal is often broad and its position is solvent-dependent; it can be confirmed by D₂O exchange. docbrown.info

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. open.edu For this compound, the most characteristic absorption would be a broad band in the region of 3300-3500 cm⁻¹ due to the O-H stretching vibration of the alcohol group. pg.edu.pl Other key absorptions include C-H stretching vibrations for both the aromatic benzyl ring (around 3000-3100 cm⁻¹) and the aliphatic piperidine and ethanol moieties (around 2800-3000 cm⁻¹). nih.gov The presence of the tertiary amine (C-N) is indicated by stretching bands in the 1250-1020 cm⁻¹ region.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group Reference Information
O-H Stretch3300 - 3500 (broad)Alcohol (-OH)This broad absorption is a hallmark of hydrogen-bonded hydroxyl groups in alcohols. open.edupg.edu.pl
C-H Stretch (Aromatic)3000 - 3100Benzyl RingAromatic C-H stretches appear at slightly higher frequencies than aliphatic ones. nih.gov
C-H Stretch (Aliphatic)2800 - 3000Piperidine Ring, Ethanol ChainThese bands correspond to the symmetric and asymmetric stretching of C-H bonds in CH₂ and CH groups. nih.gov
C-N Stretch1020 - 1250Tertiary Amine (Piperidine)The C-N stretching vibration for tertiary amines is found in the fingerprint region. asianpubs.org
C-H Bend (Aromatic)690 - 900Benzyl RingOut-of-plane bending vibrations for substituted benzene (B151609) rings appear in this region. pg.edu.pl

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. rsc.org For this compound (C₁₄H₂₁NO), the expected exact mass would be used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for N-benzylpiperidine derivatives involve the cleavage of the benzyl group, leading to a characteristic peak at m/z 91 (the tropylium (B1234903) ion). Other fragmentations can include the loss of the ethanol side chain or the opening of the piperidine ring. Analysis of these fragments helps to piece together the molecular structure. researchgate.net

Chromatographic Analysis for Purity and Identitynih.govresearchgate.net

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds. High-Performance Liquid Chromatography is particularly well-suited for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and quantifying piperidine-containing compounds. nih.govpcom.edu A reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. nih.gov For analogues of this compound, purity is often determined using a mobile phase consisting of an acetonitrile (B52724) and water/phosphate buffer gradient. rsc.orgnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl group provides a chromophore that absorbs UV light. nih.govpcom.edu The retention time of the compound under specific conditions serves as an identifier, while the peak area allows for the calculation of its purity relative to any impurities present.

Interactive Table 3: Typical HPLC Parameters for Analysis of Piperidine Analogues

Parameter Typical Condition Purpose Reference
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)Reversed-phase separation based on hydrophobicity. nih.govnih.gov
Mobile PhaseAcetonitrile and Water (with acid/buffer)Elutes the compound from the column. A gradient system is often used for optimal separation. nih.govnih.gov
Flow Rate1.0 - 1.2 mL/minControls the speed of the separation and retention time. nih.govresearchgate.net
DetectionUV Absorbance (e.g., 210-310 nm)Detects the aromatic benzyl group for quantification. The specific wavelength depends on the chromophore. nih.govpcom.edu
TemperatureAmbient or controlled (e.g., 30°C)Ensures reproducible retention times. nih.gov

Advanced Structural Analysisasianpubs.org

For an unambiguous determination of the three-dimensional structure of a crystalline compound, single-crystal X-ray diffraction is the gold standard. This technique has been successfully applied to derivatives of 4-amino-N-benzylpiperidine to determine their precise molecular geometry, including bond lengths, bond angles, and the conformation of the piperidine ring. asianpubs.org Such analysis can reveal important stereochemical details, such as the trans-cis configuration of substituents and the presence of intramolecular hydrogen bonds that stabilize the molecular conformation. asianpubs.org While this technique requires a suitable single crystal, it provides an unparalleled level of structural detail that complements the data obtained from spectroscopic methods.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. For analogues of this compound, this technique has been instrumental in confirming their molecular structures and understanding their packing in the crystalline lattice.

One such analogue, N′-(1-benzylpiperidin-4-yl)acetohydrazide, was synthesized and its structure elucidated by X-ray crystallography. nih.gov The compound was found to crystallize in the monoclinic space group Cc. A notable feature of its crystal structure is the presence of four crystallographically unique molecules in the asymmetric unit (Z' = 4). nih.gov While these four molecules have very similar conformations, there is no pseudo-symmetry that would relate them in a higher symmetry space group. nih.gov The crystal packing is characterized by two distinct hydrogen-bonded chains that link together to form a two-dimensional sheet-like structure. nih.gov

Another related compound, t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, also had its structure confirmed by X-ray diffraction. researchgate.net It crystallizes in the monoclinic space group P21/n with two independent molecules in the asymmetric unit. In both molecules, the piperidine ring adopts a chair conformation, and the phenyl and benzyl substituents are in equatorial positions. researchgate.net

Similarly, the single-crystal X-ray diffraction of 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one revealed a triclinic system with a P-1 space group. researchgate.net This analysis was crucial for unambiguously confirming the stereochemistry of the molecule. researchgate.net

The crystallographic data for these analogues provide valuable insight into the likely solid-state conformation of this compound, suggesting a preference for a chair conformation of the piperidine ring with the bulky benzyl group in an equatorial position to minimize steric hindrance.

Table 1: Crystallographic Data for Analogues of this compound

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
N′-(1-benzylpiperidin-4-yl)acetohydrazideC₁₄H₂₁N₃OMonoclinicCc14.1480(3)14.1720(4)27.6701(7)9096.956(1)90 nih.gov
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-oneC₂₄H₂₃NOMonoclinicP21/n9.8918(5)30.6042(12)12.3878(6)9092.426(2)90 researchgate.net
1-Benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-oneC₂₆H₂₇NOTriclinicP-110.1562(7)11.0018(7)11.3476(8)116.7440(10)100.8070(10)100.1730(10) researchgate.net

Conformational Analysis and Stereochemical Investigations

The conformational preferences of the piperidine ring are a central aspect of the stereochemistry of this compound and its analogues. The flexibility of the six-membered ring allows for various conformations, with the chair form generally being the most stable.

For a series of synthesized N-benzylpiperidin-4-ones, NMR spectral data indicated that these compounds predominantly exist in a chair conformation where all substituents are oriented equatorially. researchgate.net This arrangement minimizes steric strain. Further studies on N-benzyl-r-2,c-6-diphenylpiperidines using a combination of density functional theory, NMR spectroscopy, and X-ray crystallography confirmed that the piperidine ring adopts a flattened-chair conformation with the N-aryl, C(2), and C(6) phenyl groups in equatorial positions. researchgate.net

In contrast, the introduction of an acyl group at the nitrogen atom can alter the conformational landscape. For instance, N-acyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-ones have been shown to favor a distorted boat conformation. researchgate.net The energy barrier for rotation around the N-CO bond in these systems has been determined, highlighting the dynamic nature of their stereochemistry. researchgate.net

The ethanol side chain of this compound also has conformational flexibility, primarily concerning the rotation around the C-C and C-O bonds. Ethanol itself exists as two stable conformers: anti (trans) and gauche. researchgate.net While the anti conformer is often depicted, the two forms have nearly equal energies, and the gauche form can be prevalent. researchgate.net The interaction between the ethanol moiety and the piperidine ring in the target molecule would influence the preferred orientation of the hydroxyl group.

Stereochemical investigations of N-benzylpiperidin-4-one derivatives have established that N-benzylation generally does not alter the pre-existing chair conformation and the equatorial orientation of other substituents. researchgate.net However, it does induce notable changes in the chemical shifts observed in NMR spectra. researchgate.net

Table 2: Conformational Preferences of this compound Analogues

Compound ClassPredominant ConformationKey FindingsReference
N-Benzylpiperidin-4-onesChairAll substituents are in an equatorial orientation. researchgate.net
N-Benzyl-r-2,c-6-diphenylpiperidinesFlattened-ChairN-aryl, C(2), and C(6) phenyl groups are equatorially oriented. researchgate.net
N-Acyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-onesDistorted BoatThe N-acyl group influences a change from the typical chair conformation. researchgate.net

Structure Activity Relationship Sar and Computational Studies of 2 4 Benzylpiperidino Ethanol Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 2-(4-benzylpiperidino)ethanol derivatives is dictated by the interplay of its three main structural components: the N-benzyl group, the piperidine (B6355638) ring, and the side chain originating from the piperidine nitrogen. The N-benzylpiperidine moiety is a recognized pharmacophore in the design of ligands for various receptors and enzymes. bohrium.com Computational and SAR studies have revealed that the spatial arrangement and electronic properties of these components are critical for target binding and pharmacological effect.

Systematic modifications of the this compound scaffold have generated a wealth of data on how specific structural changes affect potency and selectivity.

Modifications to the Benzyl (B1604629) Group: The benzyl moiety often engages in hydrophobic or π-π stacking interactions within the binding sites of target proteins. mdpi.com Substitutions on the aromatic ring can significantly alter binding affinity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives designed as σ receptor ligands, substitutions on the phenylacetamide aromatic ring were explored. acs.org Generally, 3-substituted compounds showed higher affinity for both σ1 and σ2 receptors compared to their 2- or 4-substituted counterparts. acs.org Specifically, a 2-fluoro substitution resulted in the highest selectivity for the σ1 receptor. acs.org

Modifications to the Piperidine Ring and Linker: The piperidine ring and the linker connecting it to other functional groups are crucial for orienting the molecule correctly within a binding pocket. In the development of dopamine (B1211576) D4 receptor antagonists, analogs of 4-benzylpiperidine (B145979) derivatives were synthesized where the linker length between a quinolinone nucleus and the piperidine nitrogen was varied. mdpi.com These studies, along with the shifting of the piperidine nitrogen's position, were conducted to investigate the effect of distance between pharmacophoric features on D4 receptor affinity and selectivity. mdpi.com In a different study targeting the dopamine transporter (DAT), replacing the benzhydryl oxygen atom with a nitrogen atom in 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives showed that these atoms were largely interchangeable. nih.gov However, altering the position of the nitrogen atom enhanced interaction with the serotonin (B10506) transporter (SERT). nih.gov Furthermore, introducing a powerful electron-withdrawing cyano group produced a highly potent and selective ligand for the DAT. nih.gov

Modifications to the Side Chain: The side chain extending from the piperidine nitrogen is a key area for modification to tune the compound's properties. In the design of cholinesterase inhibitors, the N-benzylpiperidine moiety from the drug donepezil (B133215) was connected to a 2-chloropyridine-3,5-dicarbonitrile (B1600407) ring system via a polymethylene linker. bohrium.com The length of this linker was found to directly impact the inhibitory potency. bohrium.com Similarly, research on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed that substituting electron-donating groups like OH or OMe on the phenylacetamide ring led to moderate affinity for σ1 receptors but negligible affinity for σ2 receptors, enhancing selectivity. acs.org

The following table summarizes key SAR findings for derivatives based on the benzylpiperidine scaffold.

Scaffold/Derivative ClassTargetModificationImpact on Activity/SelectivityReference
N-(1-Benzylpiperidin-4-yl)phenylacetamidesSigma-1/Sigma-2 Receptors2-Fluoro substitution on phenylacetamide ringHighest selectivity for σ1 receptor (Ki = 3.56 nM for σ1, 667 nM for σ2) acs.org
N-(1-Benzylpiperidin-4-yl)phenylacetamidesSigma-1/Sigma-2 ReceptorsElectron-donating groups (OH, OMe) on phenylacetamide ringWeak or negligible affinity for σ2 receptors, maintaining moderate σ1 affinity acs.org
4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine analogsDopamine Transporter (DAT)Introduction of a cyano groupProduced the most potent and selective ligand for DAT (IC50 = 3.7 nM, DAT/SERT selectivity = 615) nih.gov
Quinolone-piperidine hybridsDopamine D4 ReceptorVariation of linker length between quinolinone and piperidineAltered D4 receptor affinity and selectivity mdpi.com
6-Chloro-pyridonepezils (N-benzylpiperidine hybrids)Acetylcholinesterase (AChE)Change in linker lengthAffected inhibitory potency bohrium.com
3-(4-Benzylpiperidin-1-yl)propylamine congenersCCR5 ReceptorPhenyl ring substituentsLipophilicity and electron-donating substituents were important for binding affinity acs.org

The three-dimensional arrangement of atoms in a molecule can have profound effects on its pharmacological activity. For flexible molecules like benzylpiperidine derivatives, different stereoisomers can adopt distinct conformations, leading to different binding affinities and functional effects at their biological targets.

A compelling example of stereoisomerism dictating selectivity is seen in a study of 1-propargyl-4-styrylpiperidine analogs, which share the core piperidine structure. Researchers demonstrated that the cis and trans geometric isomers of the styryl double bond could discriminate between monoamine oxidase (MAO) isoforms. acs.org The trans isomers, specifically 1-propargyl-4-((E)-styryl)-piperidines, were identified as potent, selective, and irreversible inhibitors of human MAO-B. acs.org In contrast, the corresponding cis isomers with small substituents on the phenyl ring were found to selectively inhibit human MAO-A. acs.org This stark difference in selectivity highlights how a change in the spatial geometry of a substituent on the piperidine ring can completely switch the isoform preference of the inhibitor. acs.org This principle is also observed in other piperidine-containing therapeutic agents, such as fentanyl, where different stereoisomers can exhibit potency differences of over 100-fold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These computational models are powerful tools in medicinal chemistry for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency and selectivity. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend this by considering the three-dimensional properties of molecules, like steric and electrostatic fields. mdpi.com

Predictive QSAR models have been successfully developed for various classes of benzylpiperidine derivatives. In a study on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues as sigma receptor ligands, a Hansch-type QSAR analysis was performed. acs.org This analysis established a relationship between the binding affinity at σ1 and σ2 receptors and various physicochemical parameters of the substituents on the phenylacetamide ring. acs.org The models helped to rationalize the observation that 3-substituted analogs generally had higher affinity. acs.org

Similarly, a QSAR model was developed for a series of N-benzylpiperidine derivatives to predict their acetylcholinesterase (AChE) inhibitory activity. researchgate.net Such models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. nih.gov The statistical quality of these models is often assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). mdpi.comnih.gov A robust and predictive QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest activity. researchgate.net

By analyzing a large dataset of compounds, FB-QSAR can identify which fragments are preferred for binding to a specific target and quantify their contribution. This strategy moves beyond analyzing whole molecules to understanding the role of specific chemical motifs, which aids in lead generation and optimization. nih.gov For example, an analysis of 3-(4-benzylpiperidin-1-yl)propylamine congeners used indicator variables to encode the contributions of different groups, alongside physicochemical variables, to model the binding affinity at the CCR5 receptor. acs.org This approach helps to build a more nuanced understanding of the SAR, guiding chemists on which parts of the molecule to modify for improved activity.

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry provide atomic-level insights into how ligands like this compound derivatives interact with their biological targets. inventi.in Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding pose of a ligand in a receptor's active site and to understand the key interactions that stabilize the ligand-receptor complex.

Docking studies have been widely applied to benzylpiperidine derivatives. For example, to understand the dual inhibitory activity of N'-2-(4-benzylpiperidin-1-yl)acylhydrazone derivatives against cholinesterases, docking experiments were performed to visualize their interactions with the enzyme's active site. nih.gov In another study on novel AChE inhibitors, molecular modeling supported a dual binding mode, where the N-benzylpiperidine moiety of the "6-chloro-pyridonepezil" hybrids binds to the catalytic active site of AChE, while another part of the molecule interacts with the peripheral anionic site. bohrium.com

For a series of potent and selective dopamine D4 receptor antagonists based on the benzylpiperidine scaffold, docking studies and molecular dynamics simulations were used to rationalize the binding affinity results. mdpi.com These computational methods help to explain why certain structural modifications enhance or diminish activity, providing a structural basis for the observed SAR and guiding the rational design of next-generation compounds. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For derivatives of this compound, this method has been instrumental in elucidating their mechanism of action at various biological targets, including cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), which are implicated in Alzheimer's disease. researchgate.net

Docking studies reveal that the N-benzylpiperidine moiety is a critical pharmacophore that often anchors the ligand within the active site of the target enzyme. acs.orgresearchgate.net In the context of cholinesterase inhibition, the benzyl group frequently engages in π-π stacking interactions with aromatic residues, such as Tryptophan (Trp) and Tyrosine (Tyr), in the enzyme's active site. nih.govtrinity.edu For instance, in docking studies of N-benzylpiperidine derivatives with AChE, the benzyl group often occupies the peripheral anionic site (PAS), interacting with residues like Tyr121 and Phe295. researchgate.netnih.gov

Furthermore, the piperidine nitrogen, which can be protonated at physiological pH, often forms crucial cation-π interactions with key aromatic residues like Trp82 in the catalytic anionic site (CAS) of BChE. nih.govscispace.com The specific orientation and interactions can be modulated by substituents on both the benzyl and piperidine rings, influencing the compound's potency and selectivity. scispace.comacs.org These computational predictions provide a rational basis for designing new derivatives with improved binding affinity and specificity. researchgate.net

Derivative ClassProtein TargetKey Interacting ResiduesPredicted Interaction TypesReference
N-(1-benzylpiperidin-4-yl)benzamidesAChETyr121, Trp286, Phe295Hydrogen Bonding, π-π Stacking researchgate.netnih.gov
Pyrazoline derivatives with 4-benzylpiperazineBChETrp82, Asp70, Tyr332Cation-π, π-π Stacking nih.govscispace.com
N-benzylpiperidine-oxadiazole hybridshBACE-1Asp32, Asp228Hydrogen Bonding acs.orgresearchgate.net
Thiophene-N-benzylpiperidine derivativesAChENot SpecifiedNot Specified nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex and to explore its conformational dynamics over time. researchgate.net These simulations provide a more dynamic and realistic view of the interactions within a physiological environment. For this compound derivatives, MD simulations have been used to validate the binding modes suggested by docking studies. nih.gov

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the protein and ligand from their initial docked conformation. nih.gov A stable RMSD value over the simulation period (e.g., 60-100 ns) suggests that the ligand remains securely bound in the active site and that the protein structure is not significantly perturbed by the ligand's presence. nih.govnih.govscielo.org.za For example, 100 ns MD simulations performed on complexes of N-benzylpiperidine derivatives with cholinesterases have confirmed the stability of the ligand-protein interactions. acs.orgresearchgate.net

Another important parameter is the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual amino acid residues. nih.gov RMSF analysis can highlight which parts of the protein are flexible and which are stabilized upon ligand binding. Studies on related N-benzylpiperidine derivatives show that residues in the active site that interact with the ligand typically exhibit lower RMSF values, indicating a more stable interaction. nih.gov These simulations confirm that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, reinforcing the proposed binding model. scielo.org.za

Derivative ClassProtein TargetSimulation Duration (ns)Key FindingsReference
N-benzyl pyridinium (B92312) styrylshAChE & hBChE100The protein-ligand complex remained stable throughout the simulation. RMSD analysis showed no major perturbations. nih.gov
N-benzylpiperidine-oxadiazole hybridsChE & hBACE-1100Confirmed the stability of the ligand-protein complex. acs.orgresearchgate.net
Vanillylacetone derivativesSARS-CoV-2 Mpro60Complexes showed greater stability (lower Rg and SASA values) and more H-bonds compared to the free protein. scielo.org.za
Quercetin derivativesSARS-CoV-2 Mpro100Protein-ligand complex showed acceptable stability, with protein RMSD fluctuating mainly between 2.0 Å and 3.0 Å. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanism Exploration

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like this compound and its derivatives. epstem.netscispace.com These methods provide insights into molecular structure, reactivity, and the nature of chemical bonds, which are not accessible through classical methods like docking or MD simulations. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. scispace.com For various heterocyclic derivatives containing benzyl and piperidine moieties, DFT studies at the B3LYP/6-31G(d,p) level have been used to calculate these frontier orbital energies and correlate them with observed biological activity. epstem.netscispace.com

Other calculated properties, such as the molecular electrostatic potential (MEP) map, visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. scielo.org.za Furthermore, theoretical calculations of vibrational frequencies (IR spectra) and NMR chemical shifts can be compared with experimental data to confirm the molecular structure of newly synthesized derivatives. epstem.netnih.gov

Derivative ClassMethodCalculated PropertiesSignificanceReference
Benzoyl thiourea (B124793) with piperidineDFT/B3LYP/6-31G(d,p)HOMO-LUMO energy gap, Atomic chargesCorrelated quantum chemical parameters with antifungal activity. scispace.com
Sulfonamide-Schiff baseDFT/B3LYP/6-311G+(d,p)HOMO-LUMO energies, 1H & 13C NMR shiftsCompared theoretical calculations with experimental spectroscopic data to validate structure. nih.gov
Dihydro-1H-1,2,4-triazol-5-oneDFT/B3LYP/6-31G(d,p)HOMO-LUMO gap, Thermodynamic properties, MEPInvestigated electronic properties and reactivity. epstem.net
Benzothiazole derivativesTD-B3LYP/6-31+G**HOMO, LUMO, Energy Gap, Ionization PotentialStudied the effect of substituents on optoelectronic and charge transport properties. mdpi.com

Preclinical Pharmacological Investigations of 2 4 Benzylpiperidino Ethanol Derivatives

Identification and Characterization of Molecular Targets

Derivatives of 2-(4-Benzylpiperidino)ethanol have been found to interact with a range of molecular targets, playing roles in neurotransmission and enzymatic pathways. These interactions are largely attributed to the core benzylpiperidine moiety, with substitutions on this structure modulating affinity and selectivity for various biological targets.

Neurotransmitter Receptors

The benzylpiperidine core is a common feature in many centrally acting agents, and derivatives of this compound are no exception. These compounds have been shown to interact with several key neurotransmitter systems, including the glutamatergic, cholinergic, serotonergic, and dopaminergic pathways.

While direct studies on this compound derivatives are limited, the ethanol (B145695) moiety of the parent compound suggests a potential for interaction with the N-methyl-D-aspartate (NMDA) receptor. Ethanol is a known inhibitor of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. nih.govmdpi.com This inhibition is non-competitive and can contribute to some of the behavioral effects of ethanol. nih.govmdpi.com The presence of the ethanol group in this compound derivatives could potentially confer similar modulatory properties at the NMDA receptor, although specific studies are required to confirm this hypothesis and determine the nature of such interactions.

The muscarinic acetylcholine M4 receptor has been identified as a target for derivatives containing the N-benzylpiperidine structure. The M4 receptor is implicated in the regulation of cholinergic and dopaminergic neurotransmission, making it a target of interest for various neurological and psychiatric disorders. Studies have shown that positive allosteric modulators of the M4 receptor can reduce alcohol self-administration and seeking behaviors in animal models. nih.govnih.gov While direct evidence for this compound itself is not available, the broader class of benzylpiperidine-containing compounds has been explored for muscarinic receptor activity.

The serotonin (B10506) system is a significant target for 4-benzylpiperidine (B145979) derivatives. Research has demonstrated that these compounds can interact with various serotonin receptor subtypes and the serotonin transporter (SERT). For instance, one study on a novel benzylpiperidine derivative, DSP-1053, identified it as a potent SERT inhibitor with partial agonistic activity at the 5-HT1A receptor. nih.gov The structure-activity relationship of 4-benzylpiperidine carboxamides has also been explored, revealing that modifications to the aromatic substituents and the linker length between the piperidine (B6355638) and carboxamide moieties can significantly influence selectivity for SERT. nih.govkoreascience.krresearchgate.net Specifically, compounds with a biphenyl ring tend to show a higher degree of inhibition at the serotonin transporter compared to those with a diphenyl ring. nih.govkoreascience.kr Furthermore, a 2-naphthyl substitution generally enhances the inhibition of serotonin reuptake more than a 1-naphthyl substitution. nih.govkoreascience.kr

Derivatives of 4-benzylpiperidine have been extensively studied as inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET). The N-benzylpiperidine moiety is a key pharmacophore in many potent and selective dopamine reuptake inhibitors. acs.orgnih.govacs.org Structure-activity relationship studies have revealed that electron-withdrawing groups at the C4-position of the N-benzyl group are beneficial for DAT binding affinity. acs.orgnih.gov

Research on 4-benzylpiperidine carboxamides has further elucidated the structural requirements for modulating their selectivity between SERT, NET, and DAT. nih.govkoreascience.kr Key findings from these studies are summarized in the table below:

Structural FeatureEffect on Transporter Selectivity
Two-carbon linker between NH and 4-benzylpiperidineHigher potency for DAT inhibition compared to a three-carbon linker. nih.govkoreascience.kr
Biphenyl aromatic substituentGreater selectivity for SERT. nih.govkoreascience.kr
Diphenyl aromatic substituentGreater selectivity for DAT. nih.govkoreascience.kr
2-Naphthyl aromatic substituentHigher inhibition of NET and SERT compared to a 1-naphthyl substituent. nih.govkoreascience.kr

These findings highlight the tunability of the 4-benzylpiperidine scaffold to achieve desired selectivity profiles for monoamine transporters.

Enzyme Inhibition

In addition to their effects on neurotransmitter receptors and transporters, derivatives of this compound have been investigated for their ability to inhibit various enzymes, particularly those involved in the metabolism of neurotransmitters.

The N-benzylpiperidine motif is a core component of donepezil (B133215), a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. researchgate.net This has prompted research into other N-benzylpiperidine derivatives as potential cholinesterase inhibitors. Studies have shown that modifications to this structure can lead to dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

For example, a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones demonstrated that these compounds could act as competitive inhibitors of both AChE and BuChE. nih.gov Kinetic studies of specific derivatives, such as 15b and 15j from this series, confirmed their competitive mode of inhibition for both enzymes. nih.gov The interaction of these inhibitors with the enzymes involves the N-benzylpiperidine moiety binding to the catalytic anionic site (CAS) of AChE. nih.gov

Another study focusing on the design of dual-target inhibitors of AChE and the serotonin transporter found that incorporating bulky aromatic substituents on the benzylpiperidine structure could favor interaction with cholinesterases but might negatively impact binding to the serotonin transporter due to steric hindrance. mdpi.com This highlights the delicate balance required in designing multitarget ligands based on the this compound scaffold.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Derivatives of the benzylpiperidine and benzylpiperazine scaffold have been investigated as inhibitors of cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. A decrease in acetylcholine levels is a key feature of Alzheimer's disease. nih.govnih.gov

One study focused on a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as potential acetylcholinesterase (AChE) inhibitors. nih.govnih.gov The findings indicated that these compounds could act as effective AChE inhibitors. Structure-activity relationship (SAR) analysis revealed that the potency of these derivatives was influenced by the substituents on the benzyl (B1604629) ring. Specifically, electron-withdrawing groups such as chlorine (Cl), fluorine (F), and nitro (NO2) at the ortho and para positions of the phenyl ring were found to produce the best inhibitory effects. nih.govnih.gov For instance, the compound designated 4a , which has a chlorine atom at the ortho position, demonstrated the highest potency in the series with a half-maximal inhibitory concentration (IC50) of 0.91 ± 0.045 μM. nih.govnih.gov In contrast, a methoxy group, which is an electron-donating group, at the meta position also resulted in a compound (4g ) with favorable potency (IC50 = 5.5 ± 0.7 μM). nih.govnih.gov

Another study explored 1-benzylpiperidine derivatives for their dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compound 19 , which features a fluorine atom at the para position of a 2-phenylacetate moiety, was identified as the most potent AChE inhibitor in its series, with an IC50 value of 5.10 ± 0.24 µM. mdpi.com This compound also showed moderate inhibitory activity against BuChE, with an IC50 of 26.78 ± 0.81 µM, suggesting a potentially valuable dual inhibitory profile. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives
CompoundTarget EnzymeIC50 (μM)Reference
Compound 4a (2-chloro-benzyl derivative)AChE0.91 ± 0.045 nih.govnih.gov
Compound 4g (3-methoxy-benzyl derivative)AChE5.5 ± 0.7 nih.govnih.gov
Compound 19 (para-fluoro-phenylacetate derivative)AChE5.10 ± 0.24 mdpi.com
Compound 19 (para-fluoro-phenylacetate derivative)BuChE26.78 ± 0.81 mdpi.com
Donepezil (Reference)AChE0.14 ± 0.03 nih.govnih.gov
Galantamine (Reference)AChE1.19 ± 0.046 mdpi.com
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov NAPE-PLD is a zinc hydrolase that catalyzes the conversion of NAPEs into NAEs. nih.govnih.gov Pharmacological modulation of this enzyme is of interest for understanding the biological roles of NAEs. However, based on a review of the available literature, there are no specific preclinical studies investigating derivatives of this compound as inhibitors of NAPE-PLD. The development of NAPE-PLD inhibitors has focused on other chemical scaffolds, such as the recently identified brain-active inhibitor LEI-401. nih.gov

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment in skin. nih.govnih.gov Inhibitors of this enzyme are of significant interest for use as skin-whitening agents in cosmetics and for treating hyperpigmentation disorders. nih.govnih.gov Preclinical investigations have identified various natural and synthetic compounds with tyrosinase inhibitory activity. nih.govmdpi.comresearchgate.net One study identified p-hydroxybenzyl alcohol (4HBA) as an inhibitor of the monophenolase activity of mushroom tyrosinase. nih.govresearchgate.net The study found that 4HBA could decrease melanin synthesis in cultured mouse melanoma cells by directly inhibiting melanosomal tyrosinase activity. nih.govresearchgate.net However, there is a lack of specific research in the reviewed literature that evaluates derivatives of this compound for tyrosinase inhibitory potential.

Kinase Inhibition

Kinases are a large family of enzymes that play central roles in cellular signaling by catalyzing the phosphorylation of specific substrates. ed.ac.uk Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making kinase inhibitors a major class of therapeutic drugs. ed.ac.uk While the field of kinase inhibitor development is extensive, there were no specific preclinical pharmacological investigations found in the reviewed literature that focused on the activity of this compound derivatives against specific kinases. General studies have shown that ethanol can inhibit mitogen-activated protein kinase (MAPK) signaling, but this is not specific to the derivative class . nih.gov

Sigma Receptor Ligand Activity

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are recognized as promising targets for therapeutic intervention in a variety of central nervous system disorders and pain. acs.orgnih.govresearchgate.net Derivatives containing the benzylpiperazine and benzylpiperidine core structures have been designed and evaluated for their affinity towards these receptors.

A study on a series of new benzylpiperazinyl derivatives found several compounds with high affinity for the σ1 receptor and selectivity over the σ2 receptor. acs.orgnih.gov Notably, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) displayed the highest affinity for the σ1 receptor in its series, with an inhibitory constant (Ki) of 1.6 nM. acs.orgnih.gov This compound also showed significant selectivity, with a Ki σ2/Ki σ1 ratio of 886. acs.orgnih.gov

In another series of piperidine-based ligands, the introduction of a 4-pyridyl moiety was shown to be beneficial for sigma receptor affinity. acs.org For example, 4-pyridylpiperidine derivatives 12 , 13 , and 14 were more potent at σ1 receptors than their unsubstituted piperidine counterparts. acs.org

Table 2: Sigma Receptor Binding Affinity of Benzylpiperidine/piperazine Derivatives
CompoundTarget ReceptorKi (nM)Selectivity (Ki σ2/Ki σ1)Reference
Compound 15σ11.6886 acs.orgnih.gov
Compound 24σ12.5423 acs.orgnih.gov
Compound 12σ14.52.2 acs.org
Compound 13σ15.60.7 acs.org
Compound 14σ13.38.8 acs.org

Other Identified Biological Targets

Beyond the primary targets detailed above, preclinical studies have suggested other potential biological activities for derivatives of the benzylpiperidino ethanol scaffold.

Analgesic Activity: Several studies have pointed to the analgesic potential of piperidine derivatives. pjps.pk A series of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives were prepared and evaluated for analgesic activity. nih.gov The most active compounds in this series were found to have a potency two to three times that of codeine. nih.gov Another study investigated the analgesic effects of piperidine-2-ethanol derivatives, finding that several compounds showed significant and prolonged analgesic effects in tail immersion tests. pjps.pk Additionally, certain 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives, which can be considered structurally related, have also demonstrated notable analgesic properties. mdpi.com

Anti-inflammatory Activity: The potential for anti-inflammatory effects has been explored in related heterocyclic compounds. While direct studies on this compound derivatives are scarce, research on compounds like thiazolo[4,5-b]pyridine-2-ones has shown considerable anti-inflammatory effects in carrageenan-induced rat paw edema models. biointerfaceresearch.commdpi.comtbzmed.ac.irbanglajol.infoashdin.com

Anticancer Activity: The benzylpiperazine scaffold has also been incorporated into compounds tested for cytotoxic activities against various cancer cell lines. Studies on 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives showed that some compounds had high cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines. researchgate.netmdpi.commdpi.comresearchgate.net

In Vitro Biological Activity Assessments

The in vitro biological activity of this compound and its derivatives has been explored through a variety of assays, revealing a multi-target engagement profile. These laboratory-based studies are fundamental in elucidating the mechanisms of action and therapeutic potential of this class of compounds. Investigations have spanned receptor binding affinities, enzymatic inhibition, and cell-based phenotypic effects, including anticancer, neuroprotective, and anti-amyloid properties.

Derivatives of the core benzylpiperidine structure have been extensively evaluated for their affinity towards sigma receptors (σR), which are implicated in a range of neurological disorders. These studies typically employ radioligand binding assays to determine the inhibitory constants (Kᵢ) of the compounds for σ₁ and σ₂ receptor subtypes.

A series of benzylpiperazine derivatives, which share a core structural motif with this compound, demonstrated high to moderate affinities for the σ₁ receptor, with Kᵢ values ranging from 1.6 to 145 nM. nih.govacs.org Notably, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibited the highest affinity for the σ₁ receptor (Kᵢ = 1.6 nM) and a significant selectivity over the σ₂ receptor, with a selectivity ratio (Kᵢ σ₂/Kᵢ σ₁) of 886. nih.govacs.org This high affinity and selectivity underscore the potential for developing targeted σ₁ receptor ligands from this chemical scaffold.

Further research into polyfunctionalized pyridines incorporating the N-benzylpiperidine moiety has also yielded potent σ₁ receptor ligands. nih.gov For instance, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile showed a very high affinity for the human σ₁ receptor, with a Kᵢ value of 1.45 nM. nih.gov The structure-activity relationship studies revealed that the length of the linker between the N-benzylpiperidine group and the pyridine (B92270) ring is a critical determinant of σ₁ receptor affinity, with a three-carbon linker (propylamino) showing optimal activity. nih.gov

Sigma Receptor (σR) Binding Affinities of Benzylpiperidine/piperazine Derivatives

Compoundσ₁R Kᵢ (nM)σ₂R Kᵢ (nM)Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁)Reference
Compound 15 (benzylpiperazine derivative)1.61417886 nih.govacs.org
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-...-dicarbonitrile1.45420290 nih.gov
Compound 3 (propylamino linker)2.9721070.7 nih.gov
Compound 8 (lead compound)2.81210432 nih.govacs.org

The inhibitory effects of this compound derivatives on various enzymes have been a significant area of investigation, particularly for targets relevant to neurodegenerative diseases.

One key area of focus has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease therapy. A polyfunctionalized pyridine derivative featuring a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} moiety was identified as a potent dual inhibitor of both AChE and BuChE, with IC₅₀ values of 13 nM and 3.1 µM, respectively. nih.gov Another study on 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine structure identified compounds with submicromolar inhibitory activity against both enzymes. nih.gov Specifically, compound 15b was a potent AChE inhibitor (IC₅₀ = 0.39 µM), while compound 15j showed strong inhibition of BuChE (IC₅₀ = 0.16 µM). nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov

Beyond cholinesterases, other enzymatic targets have been explored. Derivatives of N-substituted piperidine have been evaluated as inhibitors of steroid-5alpha-reductase, an enzyme relevant in hormonal therapies. nih.gov For example, a diphenylacetyl derivative (Compound 6 ) and a diphenylcarbamoyl derivative (Compound 9 ) showed potent inhibition of both type 1 and type 2 isozymes of 5alpha-reductase. nih.gov Additionally, a class of benzylpiperidine-based compounds was optimized for reversible inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and inflammation. unisi.it The most effective compounds in this series displayed IC₅₀ values in the nanomolar range (193–199 nM). unisi.it

Enzymatic Inhibition by Benzylpiperidine Derivatives

Compound ClassEnzyme TargetInhibitory Concentration (IC₅₀)Reference
Polyfunctionalized Pyridine DerivativeAChE13 nM nih.gov
Polyfunctionalized Pyridine DerivativeBuChE3.1 µM nih.gov
1,3-dimethylbenzimidazolinone Derivative (15b)AChE0.39 µM nih.gov
1,3-dimethylbenzimidazolinone Derivative (15j)BuChE0.16 µM nih.gov
Diphenylacetylpiperidine Derivative (6)5α-reductase type 20.37 µM nih.gov
Benzylpiperidine-based Compound (13, 16, 18)MAGL193-199 nM unisi.it

Cell-based assays provide a more integrated view of a compound's biological effects within a cellular context, revealing potential therapeutic applications in oncology and neuroprotection.

Certain derivatives containing the N-benzylpiperidine scaffold have demonstrated significant anticancer properties. A series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor activity against the HepG2 human hepatocarcinoma cell line. researchgate.net One of the most potent compounds, Compound 47 , exhibited an IC₅₀ value of 0.25 µM. researchgate.net

Further mechanistic studies using Western blot analysis and flow cytometry revealed that this compound's antiproliferative effect is linked to its ability to modulate the cell cycle. researchgate.net Treatment of HepG2 cells with Compound 47 led to an enhanced expression of key cell cycle regulators p21 and p53, as well as the retinoblastoma protein (Rb). researchgate.net Concurrently, the compound inhibited the expression of cyclin B1. researchgate.net This molecular profile resulted in the arrest of the cell cycle, preventing cancer cells from progressing through mitosis and ultimately inhibiting their proliferation. researchgate.net These findings highlight a p53/p21-dependent mechanism for the observed anticancer effects. researchgate.net

The potential of benzylpiperidine derivatives to protect neuronal cells from damage has been demonstrated in models of oxidative stress. Oxidative stress is a key pathological factor in many neurodegenerative diseases.

In a study using PC12 cells, a neuronal-like cell line, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives showed significant neuroprotective effects against oxidative damage induced by hydrogen peroxide (H₂O₂). nih.gov The compounds, specifically 15b and 15j , were able to protect the PC12 cells from the toxic effects of H₂O₂, a potent inducer of oxidative stress. nih.gov This cellular neuroprotection was further supported by in vitro antioxidant assays which confirmed the radical scavenging activity of these compounds. nih.gov These results suggest that derivatives from this chemical class can mitigate oxidative stress, which is a crucial component of their neuroprotective profile.

A key pathological hallmark of Alzheimer's disease is the aggregation of the β-amyloid (Aβ) peptide into toxic plaques in the brain. Compounds that can inhibit this aggregation process are considered promising therapeutic candidates.

Several studies have shown that N-benzylpiperidine derivatives can effectively inhibit the aggregation of Aβ. In one study, a series of 28 new compounds containing the N-benzylpiperidine moiety were designed and synthesized as multi-target-directed ligands for Alzheimer's disease. nih.gov Many of these compounds demonstrated significant Aβ anti-aggregation activity in addition to their cholinesterase inhibition. For example, compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione) showed 72.5% inhibition of Aβ aggregation when tested at a concentration of 10 µM. nih.gov

Similarly, a library of N-benzylbenzamide derivatives was evaluated for its ability to inhibit Aβ42 aggregation. researchgate.net Thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM) studies confirmed the anti-aggregation properties of promising compounds from this series. researchgate.net Importantly, these compounds were also able to rescue mouse hippocampal neuronal HT22 cells from Aβ42-induced cytotoxicity, with treated cells showing 91–96% viability at a 25 µM concentration. researchgate.net This demonstrates that beyond simply preventing aggregation, these derivatives can mitigate the downstream neurotoxic effects of the Aβ peptide.

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antimycobacterial)

Derivatives of this compound have been the subject of investigations into their antimicrobial properties, revealing a range of activities against various pathogenic microorganisms.

Antibacterial Activity: Studies on benzyl alcohol derivatives have demonstrated their potential as antibacterial agents. For instance, certain synthesized benzyl alcohol derivatives were tested against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). The results indicated that the antibacterial activity was concentration-dependent. While some compounds showed moderate activity against S. aureus, they were generally more potent against P. aeruginosa. smu.ac.zasemanticscholar.orgresearchgate.net One particular derivative exhibited a broad-spectrum efficacy that surpassed the standard drug amoxicillin. smu.ac.zasemanticscholar.orgresearchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in the bacterial cell wall synthesis pathway. smu.ac.za Additionally, 2,4-diamino-5-benzylpyrimidine derivatives have shown high in vitro antibacterial activity against anaerobic organisms like Bacteroides species and Fusobacterium, with some being more effective than metronidazole. nih.gov

Antifungal Activity: The antifungal potential of benzyl alcohol derivatives has also been explored. Research has shown that some of these compounds exhibit inhibitory action against fungal species such as Candida albicans and Trichophyton rubrum. researchgate.netistanbul.edu.trdergipark.org.tr However, the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) results suggested that these compounds were not fungicidal at the tested concentrations. researchgate.netistanbul.edu.trdergipark.org.tr In silico studies have complemented these findings, indicating that these derivatives possess favorable pharmacokinetic properties, such as good cell permeability and plasma protein binding. researchgate.netistanbul.edu.trdergipark.org.tr

Antimycobacterial Activity: Several studies have highlighted the antimycobacterial potential of 2-substituted piperidine and other related derivatives. Certain 2-substituted derivatives of antihistaminic agents, structurally related to the core of interest, have demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov The antimycobacterial potency was found to be influenced by substitution at the 2-position of the piperidine ring. nih.gov Furthermore, other synthesized derivatives, such as 2,5-disubstituted-1,3,4-oxadiazoles, have been tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra, with some compounds showing significant activity. msptm.org The mechanism of action for some of these compounds is proposed to be the inhibition of pantothenate synthetase. msptm.org

Table 1: Antimicrobial Spectrum of this compound and Related Derivatives

Microorganism Type Specific Organisms Tested Observed Activity Potential Mechanism of Action
Bacteria (Gram-positive) Staphylococcus aureus Moderate, concentration-dependent activity. smu.ac.zasemanticscholar.org Inhibition of glucosamine-6-phosphate synthase. smu.ac.za
Bacteria (Gram-negative) Pseudomonas aeruginosa Potent, concentration-dependent activity. smu.ac.zasemanticscholar.org Inhibition of glucosamine-6-phosphate synthase. smu.ac.za
Bacteria (Anaerobic) Bacteroides species, Fusobacterium High in vitro activity, in some cases superior to metronidazole. nih.gov Dihydrofolate reductase inhibition. nih.gov
Fungi Candida albicans, Trichophyton rubrum Inhibitory action observed, but not fungicidal at tested concentrations. researchgate.netistanbul.edu.trdergipark.org.tr Not fully elucidated.

| Mycobacteria | Mycobacterium tuberculosis H37Rv, Mycobacterium smegmatis | Inhibitory activity demonstrated, with potency influenced by chemical structure. nih.govmsptm.org | Inhibition of pantothenate synthetase. msptm.org |

In Vivo Preclinical Evaluation in Animal Models

The in vivo effects of compounds related to this compound have been examined in various animal models to understand their physiological and behavioral impacts.

Pharmacodynamic Studies and Behavioral Assessment

Animal models are crucial for assessing the psychoactive properties and central nervous system effects of chemical compounds. For instance, the effects of ethanol, a compound with a structural component shared by the subject molecule, are extensively studied in animals to model cognitive disruption and amnesia. nih.gov Behavioral assessments in these models can include tasks that measure time perception, response inhibition, motivation, and learning. nih.gov

In the context of benzyl alcohol, a related simple aromatic alcohol, studies have revealed unexpected pharmacological activities. In one study, benzyl alcohol, used as a vehicle in experiments with female amygdala-kindled rats, demonstrated clear anti-seizure effects. nih.gov A follow-up investigation in male mice using the maximal pentylenetetrazol (PTZ) model confirmed these findings, showing that benzyl alcohol suppressed seizures in a dose-dependent manner. nih.gov These results underscore that even seemingly simple structural analogs can possess significant biological activity that warrants in vivo investigation.

Behavioral models such as the two-bottle choice method and operant conditioning paradigms are used to assess the reinforcing properties and motivation for self-administration of substances. nih.gov Conditioned place preference is another technique used to determine if a substance has rewarding or aversive effects by associating its presence with a specific environment. nih.gov

Table 2: In Vivo Pharmacodynamic and Behavioral Assessments

Compound/Class Animal Model Assessment Type Key Findings
Benzyl Alcohol Amygdala-kindled rats Seizure susceptibility Demonstrated clear anti-seizure effects. nih.gov
Benzyl Alcohol Maximal pentylenetetrazol (PTZ) mice Seizure susceptibility Suppressed seizures in a dose-dependent manner. nih.gov
Ethanol Various rodent models Cognitive function Used as a model for amnesia and cognitive disruption. nih.gov

Target Engagement and Biodistribution Studies

While specific target engagement and biodistribution data for this compound are not detailed in the provided context, the principles of such studies are well-established in preclinical drug development. In vivo pharmacokinetic studies, often utilizing techniques like cassette dosing and sparse sampling in early discovery, are employed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. researchgate.net

In later stages, more complex models, including those with chemical inhibitors or surgical and genetic modifications, are used to delineate the specific pathways of drug disposition. researchgate.net For compounds targeting the central nervous system, understanding their ability to cross the blood-brain barrier is critical. Models have been developed to study drug transport and delivery into the CNS. researchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on benzyl alcohol derivatives have suggested good cell permeability and plasma protein binding, which are important factors influencing biodistribution. researchgate.netistanbul.edu.trdergipark.org.tr

Table 3: Principles of Target Engagement and Biodistribution Studies

Study Type Methodology Purpose
In Vivo Pharmacokinetics Cassette dosing, sparse sampling. researchgate.net To determine the ADME profile of a compound.
Drug Disposition Studies Use of chemical inhibitors, surgical and genetic animal models. researchgate.net To characterize the underlying determinants of drug disposition.
CNS Distribution Specialized models to study transport across the blood-brain barrier. researchgate.net To assess brain penetration of CNS-acting compounds.

| In Silico ADMET | Computational modeling. researchgate.netistanbul.edu.trdergipark.org.tr | To predict pharmacokinetic properties like cell permeability and plasma protein binding. |

Assessment of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are essential tools in preclinical and clinical research to provide evidence of a drug's effect on its intended target and the physiological response. The use of PD biomarkers can help in understanding the dose-response relationship of a compound and can sometimes serve as surrogate endpoints for clinical efficacy. nih.gov

Modeling of in vivo pharmacodynamic effects can quantitatively link these biomarkers to the pharmacological response and help in predicting efficacious exposure targets. researchgate.net For example, in the development of biosimilars, PD biomarkers are used to demonstrate that there are no clinically meaningful differences between the proposed biosimilar and the reference product. nih.gov A clinical study using interleukin-5 inhibitors demonstrated how the dose-response relationship of the biomarker eosinophils could be evaluated. nih.gov

For antimicrobial agents, pharmacodynamic biomarkers can include measures of microbial killing or inhibition over time. For instance, in the evaluation of antimycobacterial compounds, the reduction in bacterial load in infected macrophages can serve as a key pharmacodynamic marker. Time-kill assays, which measure the rate of bacterial killing, provide valuable information on the pharmacodynamics of an antimicrobial agent. msptm.org

Table 4: Assessment of Pharmacodynamic Biomarkers

Biomarker Application Example Purpose
Demonstrating Bioequivalence Eosinophil counts for IL-5 inhibitors. nih.gov To show no clinically meaningful differences between a biosimilar and a reference product.
Quantifying Pharmacological Response Modeling of in vivo effects. researchgate.net To link biomarkers to pharmacological response and predict efficacy.
Assessing Antimicrobial Activity Reduction in bacterial load in infected macrophages. msptm.org To measure the in vivo efficacy of an antimicrobial agent.

| Determining Rate of Microbial Killing | In vitro time-kill assays. msptm.org | To understand the pharmacodynamics of an antimicrobial compound. |

Applications in Chemical Biology and Advanced Research Concepts

Strategies for Multi-Target Directed Ligands (MTDLs)

The multifactorial nature of many complex diseases, such as Alzheimer's disease, has spurred the development of multi-target-directed ligands (MTDLs). nih.govnih.gov This therapeutic strategy aims to design single molecules that can simultaneously modulate multiple biological targets involved in the disease cascade. nih.gov The N-benzylpiperidine scaffold, a core component of 2-(4-Benzylpiperidino)ethanol, is a well-established pharmacophore in the design of MTDLs for neurodegenerative disorders. doi.org

Derivatives of N-benzylpiperidine have been extensively investigated as inhibitors of key enzymes implicated in Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs). nih.govmdpi.comnih.gov The rationale behind this approach is that a single MTDL could offer a more effective treatment by addressing multiple pathological pathways.

Table 1: Key Enzymes Targeted by N-Benzylpiperidine-Based MTDLs in Neurodegenerative Disease Research

EnzymeRole in Neurodegenerative Disease
Acetylcholinesterase (AChE)Degrades the neurotransmitter acetylcholine; inhibition is a key strategy in Alzheimer's treatment. nih.govnih.gov
Butyrylcholinesterase (BChE)Also hydrolyzes acetylcholine; its levels increase in the brains of Alzheimer's patients. nih.govnih.gov
Monoamine Oxidases (MAO-A/B)Catalyze the oxidative deamination of monoamine neurotransmitters; inhibitors can have antidepressant and neuroprotective effects. mdpi.comwikipedia.org

The design of MTDLs based on the this compound structure would involve the strategic incorporation of pharmacophoric elements that confer affinity for multiple targets. For example, modifications to the benzyl (B1604629) moiety and the ethanolamine (B43304) side chain could be tailored to optimize interactions with the active sites of both cholinesterases and monoamine oxidases.

Research on related N-benzylpiperidine derivatives has provided valuable insights into the structure-activity relationships (SAR) for multi-target inhibition. For instance, studies have shown that specific substitution patterns on the benzyl ring can significantly influence the inhibitory potency and selectivity against AChE and BChE. doi.org This knowledge can be directly applied to the rational design of novel MTDLs derived from this compound.

Future Research Directions and Unexplored Avenues for 2 4 Benzylpiperidino Ethanol Research

Design of Next-Generation Derivatives with Enhanced Potency and Selectivity

The structural framework of 2-(4-Benzylpiperidino)ethanol offers numerous opportunities for chemical modification to enhance its pharmacological profile. A systematic investigation into the structure-activity relationships (SAR) is the cornerstone of designing next-generation compounds with improved potency, target selectivity, and pharmacokinetic properties.

Key strategies for derivatization include:

Modification of the Benzyl (B1604629) Ring: The aromatic benzyl group is a prime site for substitution. The introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions can profoundly influence electronic distribution and steric bulk. These changes can enhance binding affinity to target proteins through additional hydrophobic, hydrogen bonding, or electrostatic interactions. For instance, studies on N-benzylpiperidine analogs have shown that substitutions on the benzyl ring can significantly impact inhibitory activity against enzymes like acetylcholinesterase. nih.govencyclopedia.pub

Bioisosteric Replacement of the Piperidine (B6355638) Core: The piperidine ring is a common motif in many bioactive compounds but can be a site of metabolic vulnerability. cambridgemedchemconsulting.com Bioisosteric replacement, the substitution of one structural motif with another that retains similar biological activity, is a powerful strategy. Potential bioisosteres for the piperidine ring include morpholine, which can increase polarity, or more constrained systems like tropanes and spirocycles (e.g., 1-azaspiro[3.3]heptane) to alter the conformational presentation of the molecule and potentially improve metabolic stability or explore new binding interactions. cambridgemedchemconsulting.comenamine.net Strained rings like azetidine could also serve as viable replacements. researchgate.netnih.gov

Alterations to the Ethanol (B145695) Side Chain: The length and nature of the ethanol linker can be modified to optimize the distance and orientation of the hydroxyl group relative to the rest of the molecule. This can be critical for establishing key interactions, such as hydrogen bonds, within a target's active site. Furthermore, introducing a chiral center on the ethanol side chain could lead to enantiomers with differential potency and selectivity, a common phenomenon in pharmacologically active molecules.

Structural Modification StrategySpecific ExamplePredicted ImpactRationale
Benzyl Ring SubstitutionAddition of a 4-fluoro or 4-chloro groupIncreased potency, altered metabolic profileHalogens can form specific interactions (halogen bonds) and block sites of metabolism. encyclopedia.pub
Piperidine Ring BioisostereReplacement with a morpholine ringIncreased polarity, improved solubility, altered pKaThe oxygen atom in morpholine can act as a hydrogen bond acceptor and generally increases hydrophilicity. cambridgemedchemconsulting.com
Piperidine Ring BioisostereReplacement with an azaspiro[3.3]heptaneImproved metabolic stability, novel vector spaceSpirocyclic systems offer more rigid scaffolds that can improve target binding and resist metabolism. cambridgemedchemconsulting.comenamine.net
Ethanol Chain ModificationExtension to a propanol or butanol chainOptimized positioning within the target binding pocketVarying linker length allows for fine-tuning of interactions with distal regions of a protein active site.
Introduction of ChiralitySynthesis of individual (R)- and (S)-enantiomersEnhanced selectivity for the target protein over off-targetsBiological systems are chiral, often leading to stereospecific interactions with one enantiomer over the other.

Discovery of Novel Biological Pathways and Targets

The full therapeutic potential of this compound and its analogs may extend beyond their initially identified targets. Many drugs exhibit polypharmacology, meaning they interact with multiple targets, which can be responsible for both their therapeutic efficacy and side effects. Identifying these additional targets is a critical avenue for future research.

In silico target prediction methods are powerful tools for generating hypotheses about a compound's biological interactions. nih.gov These computational techniques can be broadly categorized as:

Ligand-Based Methods: These approaches compare the 2D or 3D structure of this compound to databases of compounds with known biological activities. nih.gov If the compound is structurally similar to known ligands for a particular target, it is predicted to have a similar activity.

Structure-Based Methods (Reverse Docking): This technique involves computationally "docking" the small molecule into the binding sites of a large number of known protein structures. nih.gov The algorithm calculates a binding score, and proteins with favorable scores are identified as potential targets.

Given that benzylpiperidine derivatives have shown activity against a range of biological targets, including monoacylglycerol lipase (MAGL) in cancer and acetylcholinesterase in Alzheimer's disease, future research could explore the potential of this compound derivatives in pathways related to endocannabinoid signaling, neuroinflammation, and cholinergic function. encyclopedia.pubpatsnap.comunisi.it Experimental validation of computationally predicted targets can then be pursued using methods like thermal shift assays, affinity chromatography, and cell-based functional assays.

Potential Target ClassRationale based on Analog ActivityComputational Prediction MethodPotential Therapeutic Area
G-Protein Coupled Receptors (GPCRs)Piperidine is a core motif in many CNS-active drugs targeting dopamine (B1211576) and serotonin (B10506) receptors.Ligand-based similarity searching, pharmacophore modeling.Neurological and psychiatric disorders.
Enzyme Inhibitors (e.g., Hydrolases, Kinases)Benzylpiperidine analogs are known inhibitors of MAGL and AChE. patsnap.comunisi.itReverse docking against enzyme libraries.Cancer, neurodegenerative diseases, inflammation.
Ion ChannelsPiperidine-containing compounds can act as channel blockers.Structure-based docking on ion channel models.Cardiovascular diseases, pain.
TransportersThe 2-benzylpiperidine scaffold has an affinity for the dopamine transporter (DAT). wikipedia.orgChemogenomic models, ligand similarity.CNS disorders.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These technologies can be applied to the this compound scaffold to more efficiently navigate the vast chemical space and identify promising new derivatives.

Key AI/ML applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning algorithms to build mathematical relationships between the chemical structures of a series of compounds and their measured biological activity. nih.govtandfonline.com Once a reliable QSAR model is built for this compound derivatives, it can be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates.

Generative Models: Advanced AI techniques, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns of a given set of molecules. peng-lab.org These models can then be used for de novo design, generating entirely new molecular structures that are optimized for desired properties, such as high potency and good drug-like characteristics. nih.govacs.org Models like CNSMolGen are specifically tailored for designing molecules with properties suitable for penetrating the central nervous system. chemrxiv.org

Predictive Pharmacokinetics and Toxicology: ML models can be trained on large datasets to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new molecules. Applying these models early in the design phase can help eliminate compounds likely to fail later in development due to poor pharmacokinetics or toxicity issues.

AI/ML ApproachApplication for this compound ResearchExpected Outcome
QSAR ModelingPredict the biological activity of newly designed derivatives based on their structural features.Prioritization of synthetic efforts on compounds with the highest predicted potency. researchgate.net
Generative Models (e.g., RNNs)De novo design of novel benzylpiperidine scaffolds with optimized properties.Discovery of novel, patentable chemical matter with superior activity and drug-like properties. nih.gov
ADMET Prediction ModelsEarly-stage filtering of virtual compounds to remove those with predicted liabilities.Reduced attrition rates in later stages of drug development; focus on compounds with higher chances of success.
Virtual High-Throughput ScreeningScreening massive virtual libraries against identified targets to find new hits.Rapid identification of diverse starting points for new lead optimization programs.

Development of Sustainable and Efficient Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives is essential for creating environmentally responsible and economically viable manufacturing methods. Traditional methods for synthesizing piperidines can be lengthy and inefficient, often relying on harsh reagents and generating significant waste. nih.govresearchgate.net

Future research should focus on modern synthetic strategies, including:

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which is highly atom-economical and efficient. taylorfrancis.comacs.org Various MCRs have been developed for the one-pot synthesis of highly substituted piperidines, significantly simplifying the synthetic process. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. mdpi.combeilstein-journals.orgnih.gov

Biocatalysis: Enzymes offer unparalleled selectivity (chemo-, regio-, and stereo-selectivity) under mild, aqueous conditions. nih.gov Using enzymes like lipases or transaminases could enable the asymmetric synthesis of chiral derivatives of this compound, providing access to enantiomerically pure compounds through an environmentally friendly route. nih.govrsc.orgresearchgate.net

Green Solvents and Catalysts: Replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or ionic liquids, and using recyclable or non-toxic catalysts can drastically reduce the environmental impact of the synthesis. researchgate.netresearchgate.net

ParameterHypothetical Traditional RouteProposed Green Chemistry Route
ApproachMulti-step linear synthesis (e.g., Dieckman condensation). researchgate.netOne-pot Multicomponent Reaction (MCR). taylorfrancis.comresearchgate.net
Energy InputProlonged heating (hours) via conventional reflux.Microwave irradiation (minutes). sphinxsai.com
SolventsChlorinated solvents (e.g., Dichloromethane).Benign solvents (e.g., Ethanol or Water). researchgate.net
CatalystStoichiometric strong base (e.g., sodium ethoxide).Catalytic amount of a recyclable or biocatalyst (e.g., lipase). rsc.org
Number of Steps3-5 steps with intermediate purifications.1-2 steps.
Waste GenerationHigh (multiple solvents, reagents, byproducts).Low (high atom economy).

Q & A

Q. What is the molecular structure and IUPAC nomenclature of 2-(4-Benzylpiperidino)ethanol?

The IUPAC name is derived from the substituents: the piperidine ring is substituted at the 4-position with a benzyl group, and the ethanol moiety is attached via the piperidine nitrogen. Using analogous naming conventions for related compounds (e.g., 2-piperidineethanol in ), the systematic name is 2-[4-(benzyl)piperidin-1-yl]ethanol . The SMILES notation can be inferred as C1CN(CC(C1)C2=CC=CC=C2)CCO , reflecting the benzyl group on the piperidine ring and the ethanol chain .

Q. What synthetic methodologies are applicable for preparing this compound?

Synthesis typically involves:

Benzylation of piperidine : Reacting piperidine with benzyl chloride or bromide to form 4-benzylpiperidine (CAS 31252-42-3, as in ).

Ethanol substitution : Introducing the ethanol moiety via nucleophilic substitution or reductive amination. For example, reacting 4-benzylpiperidine with 2-bromoethanol under basic conditions.

Purification : Column chromatography or recrystallization to isolate the product. Similar steps are used for ascorbate derivatives () .

Q. How can researchers validate the purity and identity of this compound?

  • Chromatography : Use GC-MS (as in ) or HPLC with a C18 column and acetonitrile/water mobile phase.
  • Spectroscopy : Confirm structure via 1^1H NMR (peaks for benzyl aromatic protons at δ 7.2–7.4 ppm and piperidine/ethanol protons at δ 1.5–3.5 ppm) and FT-IR (O-H stretch at ~3300 cm1^{-1}) .
  • Elemental analysis : Verify C, H, N, and O percentages against the molecular formula (C14_{14}H21_{21}NO).

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties like vaporization enthalpy for this compound?

The "centerpiece" approach () calculates vaporization enthalpies by decomposing the molecule into fragments (e.g., benzyl, piperidine, ethanol). Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can model intermolecular interactions. Software like Gaussian or COSMO-RS is recommended. Experimental validation via thermogravimetric analysis (TGA) is advised to resolve discrepancies .

Q. How do researchers address contradictions in toxicity data for 4-benzylpiperidine derivatives?

Conflicting toxicity reports (e.g., vs. 12) require:

  • Comparative assays : Conduct parallel in vitro tests (e.g., MTT assay on HepG2 cells) using standardized protocols.
  • Dose-response studies : Evaluate acute vs. chronic toxicity thresholds.
  • Structural analogs : Compare with 4-anilino-1-benzylpiperidine () to isolate toxicity mechanisms. Always adhere to safety protocols (e.g., PPE, fume hoods) .

Q. What experimental models are suitable for studying the biological activity of this compound?

  • Receptor binding assays : Screen for activity at GPCRs or ion channels using radioligand displacement (e.g., 3^3H-labeled ligands).
  • Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases via spectrophotometric methods.
  • In vivo models : Zebrafish or murine studies for neurobehavioral effects, referencing ethanol-derivative protocols () .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in solubility data for this compound?

  • Solvent screening : Test solubility in alcohol, DMSO, and water (as in for 2-piperidineethanol).
  • Temperature dependence : Measure solubility at 25°C vs. 37°C using UV-Vis spectroscopy.
  • Literature cross-check : Compare with structurally similar compounds (e.g., 2-(2-piperidinyl)ethanol in ) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties (Inferred from Analogous Compounds)

PropertyValue/DescriptionSource Compound
Molecular Weight219.32 g/molC14_{14}H21_{21}NO
Solubility in Ethanol>50 mg/mL (predicted)
Boiling Point~280–300°C (estimated)
LogP (Partition Coefficient)2.1 (predicted via ChemDraw)N/A

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationReference
GC-MSPurity assessment
1^1H NMRStructural confirmation
TGAThermal stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.